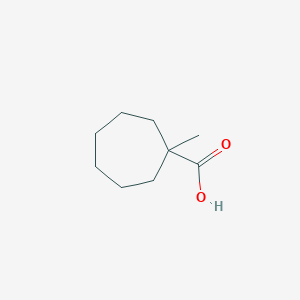

1-Methylcycloheptane-1-carboxylic acid

概要

説明

1-Methylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is a cycloalkane derivative, characterized by a seven-membered ring with a carboxylic acid functional group and a methyl substituent at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

1-Methylcycloheptane-1-carboxylic acid can be synthesized through several methods:

Oxidation of Cycloheptane Derivatives: One common method involves the oxidation of 1-methylcycloheptanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Grignard Reaction: Another method involves the reaction of cycloheptanone with methylmagnesium bromide (a Grignard reagent) followed by oxidation of the resulting alcohol.

Industrial Production: Industrially, the compound can be produced through the catalytic hydrogenation of 1-methylcycloheptene followed by oxidation.

化学反応の分析

1-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions:

科学的研究の応用

1-Methyl-1-cyclohexanecarboxylic acid is a carboxylic acid with the molecular formula and a molecular weight of 142.2 . It is also known by other names, including 1-Methylcyclohexylcarboxylic acid and 1-Carboxy-1-methylcyclohexane . At room temperature, it is a brown solid with a melting point between 36-39 °C and a boiling point of 234 °C . 1-Methyl-1-cyclohexanecarboxylic acid is soluble in chloroform and methanol .

Uses

- Internal Standard: It can be used as an internal standard for determining valproic acid metabolites .

- Anticonvulsant Drug: It has been used as an anticonvulsant drug .

- Neuroblastoma Research: 1-Methyl-1-cyclohexanecarboxylic acid causes maturation of murine neuroblastoma cells in vitro . It can also stimulate the synthesis of mit-protein markers in neuroblastoma cells cultured in different conditions of differentiation .

- Synthesis of p38 Map Kinase: 1-Methyl-1-cyclohexanecarboxylic acid is used in the synthesis of p38 map kinase .

- Radical Decarboxylation Process: It can be used as a substrate to find optimal reaction conditions in radical decarboxylation processes .

- Acenaphthylene Construction: Reacts with acetylenedicarboxylate in the construction of acenaphthylenes via C−H activation-based tandem reaction .

作用機序

The mechanism of action of 1-methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, modulating the uptake and release of dopamine in the synapse, which can influence neurological functions . This interaction is crucial for its potential antipsychotic effects.

類似化合物との比較

1-Methylcycloheptane-1-carboxylic acid can be compared with other cycloalkane carboxylic acids:

Cyclohexane-1-carboxylic acid: This compound has a six-membered ring and exhibits different chemical reactivity due to the ring size.

Cyclopentane-1-carboxylic acid: With a five-membered ring, this compound also shows distinct properties compared to this compound.

Cyclooctane-1-carboxylic acid: This eight-membered ring compound has unique steric and electronic effects that differentiate it from this compound.

生物活性

1-Methylcycloheptane-1-carboxylic acid is an organic compound classified as a carboxylic acid, with significant implications in biological systems, particularly in neuropharmacology and cellular metabolism. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, case analyses, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : Approximately 156.22 g/mol

- Functional Groups : Contains a cycloheptane ring with a methyl group and a carboxylic acid group.

The compound is characterized by its weak acidity, which can be quantified by its pKa value. It has been detected in human blood but is not considered a naturally occurring metabolite, primarily appearing in individuals exposed to this compound or its derivatives.

Neuropharmacological Effects

Research indicates that this compound exhibits notable biological activities, especially concerning neuroblastoma cells. It has been shown to induce differentiation in these cells, suggesting potential therapeutic applications for neurodevelopmental disorders. Specifically, studies have demonstrated that at pharmacologically relevant concentrations, the compound can promote maturation in neuroblastoma cells .

Key Findings :

- Cell Differentiation : Induces maturation of neuroblastoma cells.

- Mitochondrial Effects : Influences mitochondrial respiration and cellular energy metabolism, making it a candidate for further studies in metabolic regulation .

Study on Neuroblastoma Cells

A pivotal study investigated the effects of this compound on human neuroblastoma cells (SH-SY5Y). The findings revealed that treatment with the compound resulted in:

- Increased expression of differentiation markers.

- Decreased oxygen consumption rates, indicating altered mitochondrial activity.

This study highlighted the potential for using this compound in therapeutic strategies aimed at treating neuroblastoma and possibly other neurodevelopmental disorders .

Inhibition Studies

In another study focused on the inhibition of specific cellular pathways, this compound was tested against various cell lines. The results showed a dose-dependent inhibition of cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Table 2: Inhibition Studies

Synthesis and Applications

The synthesis of this compound can be achieved through various methods tailored to specific starting materials and desired purity levels. Its applications extend beyond research into potential therapeutic contexts, particularly in drug design targeting neurodevelopmental disorders.

特性

IUPAC Name |

1-methylcycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULLOFXXKJRCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35664-93-8 | |

| Record name | 1-methylcycloheptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。